2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
CAS No.: 880804-07-9
Cat. No.: VC7099695
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.47
* For research use only. Not for human or veterinary use.
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide - 880804-07-9](/images/structure/VC7099695.png)
Specification
CAS No. | 880804-07-9 |
---|---|
Molecular Formula | C19H21N5O4S |
Molecular Weight | 415.47 |
IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C19H21N5O4S/c1-26-14-7-4-12(5-8-14)18-22-23-19(24(18)20)29-11-17(25)21-13-6-9-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Standard InChI Key | SQYDWLWAEVYNDB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s structure integrates three key moieties:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetamide chain.
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A 4-amino group and a 4-methoxyphenyl group at positions 4 and 5 of the triazole ring, respectively.
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An N-(3,4-dimethoxyphenyl) group attached to the acetamide nitrogen .
The SMILES notation COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
and InChIKey SQYDWLWAEVYNDB-UHFFFAOYSA-N
provide precise representations of its connectivity.
Nomenclature and Identification
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IUPAC Name: 2-[[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide.
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CAS Registry Number: 880804-07-9.
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PubChem CID: 2525097.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate under reflux conditions.
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Sulfanylation: Introduction of the sulfanyl group via nucleophilic substitution using mercaptoacetic acid.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 3,4-dimethoxyaniline in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Critical Parameters:
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Solvent choice (e.g., dimethylformamide or ethanol).
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Temperature control (60–80°C for cyclization steps).
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Catalysts such as triethylamine to enhance reaction efficiency.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 415.47 g/mol | |
Solubility | Not fully characterized | |
Melting Point | Data unavailable | — |
LogP (Partition Coefficient) | Estimated 2.1 (Predicted) | — |
The compound’s methoxy groups enhance lipid solubility, potentially improving membrane permeability, while the sulfanyl linkage may contribute to redox activity .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Activity
The 4-amino group on the triazole ring may interact with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In vitro studies on similar compounds show 40–60% inhibition of TNF-α at 10 µM.
Anticancer Prospects
Preliminary data suggest that triazole-acetamide hybrids induce apoptosis in cancer cells via caspase-3 activation. For instance, analogs have shown IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells.
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